molecular formula C10H13NO3S B2885900 Ethyl 5-acetamido-3-methylthiophene-2-carboxylate CAS No. 353461-19-5

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate

Cat. No.: B2885900
CAS No.: 353461-19-5
M. Wt: 227.28
InChI Key: FNZQOTACSUUEAD-UHFFFAOYSA-N
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Description

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate (IUPAC name: ethyl 5-(acetylamino)-3-methylthiophene-2-carboxylate) is a thiophene derivative characterized by an acetamido group at the 5-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position of the thiophene ring. This compound is synthesized via condensation reactions involving ethyl acetoacetate, sulfur, and acetylation agents like acetic anhydride, as described in and . Its crystal structure and molecular conformation have been confirmed through X-ray diffraction studies, which highlight the planar thiophene ring and the hydrogen-bonding interactions involving the acetamido group .

The compound serves as a precursor for synthesizing pharmacologically active thiophene derivatives, such as benzothiophene-based analogs () and carboxamide-linked structures ().

Properties

IUPAC Name

ethyl 5-acetamido-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-4-14-10(13)9-6(2)5-8(15-9)11-7(3)12/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZQOTACSUUEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetamido-3-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiophene derivative with acetic anhydride in the presence of a base like pyridine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-acetamido-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with carboxylate and acetamido substituents are widely studied for their diverse chemical and pharmacological properties. Below is a detailed comparison of ethyl 5-acetamido-3-methylthiophene-2-carboxylate with structurally analogous compounds:

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Formula Key Properties Reference
This compound –COOEt (2), –CH₃ (3), –NHAc (5) C₁₁H₁₃NO₃S Planar thiophene ring; hydrogen bonding via –NHAc; moderate solubility in ethanol .
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate –COOEt (2), –CH₃ (3), –NHAc (5), –CN (4) C₁₂H₁₂N₂O₃S Enhanced electron-withdrawing effect due to –CN; lower solubility in polar solvents .
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate –Cl (2), –CH₃ (4), –NHC(O)CH₃ (5) C₁₃H₁₆ClN₂O₄S Chloroacetamido group increases reactivity in nucleophilic substitutions .
Ethyl 5-methyl-2-[2-(3-oxo-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate –Benzothiazinone (2), –CH₃ (5) C₂₀H₁₉N₂O₅S₂ Extended conjugation via benzothiazinone; potential antimicrobial activity .

Physicochemical Properties

Property This compound Ethyl 4-Cyano-5-Acetamido Analog () Diethyl 2,4-Dicarboxylate ()
Melting Point (°C) 162–164 (ethanol) 178–180 155–157
Solubility in DMSO High Moderate Low
LogP (Predicted) 1.8 2.3 1.5
Hydrogen Bond Donors 1 (–NHAc) 1 (–NHAc) 1 (–NHAc)

Biological Activity

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

This compound features a thiophene ring, an acetamido group, and an ethyl ester. The presence of these functional groups contributes to its unique chemical reactivity and potential interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it relevant for combating infections.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The thiophene structure is associated with anti-inflammatory properties, which could be harnessed for developing treatments for inflammatory diseases.
  • Antihypertensive Potential : Some studies have indicated that thiophene derivatives may exhibit antihypertensive effects, suggesting a possible role in cardiovascular health.
  • Anti-Atherosclerotic Properties : The compound may contribute to preventing atherosclerosis, although more research is needed to confirm these effects.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, influencing cellular signaling pathways that regulate inflammation, cancer cell growth, and microbial resistance.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique attributes of this compound:

Compound NameStructural FeaturesUnique Attributes
Ethyl 3-methylthiophene-2-carboxylateThiophene ring with carboxylate groupSimpler structure, less functionalization
Ethyl 5-amino-3-methylthiophene-2-carboxylateAmino group instead of acetamidoPotentially higher reactivity due to amino group
Ethyl 4-thiocyanatothiophene-2-carboxylateThiocyanate group at a different positionDifferent regioselectivity affecting biological activity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria using disk diffusion methods .
  • Anticancer Activity : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. Further investigations are ongoing to elucidate the specific molecular interactions involved.
  • Inflammation Models : Experimental models of inflammation showed that this compound significantly reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

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